molecular formula C9H8FIO B14823366 2-Cyclopropoxy-4-fluoro-1-iodobenzene

2-Cyclopropoxy-4-fluoro-1-iodobenzene

Cat. No.: B14823366
M. Wt: 278.06 g/mol
InChI Key: NZRUSSZOWQMXOQ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluoro-1-iodobenzene is an organic compound with the molecular formula C9H8FIO It is a derivative of iodobenzene, where the benzene ring is substituted with a cyclopropoxy group at the second position, a fluorine atom at the fourth position, and an iodine atom at the first position

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-fluoro-1-iodobenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxy-4-fluorophenol with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like copper iodide. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Cyclopropoxy-4-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form deiodinated products using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-cyclopropoxy-4-fluoro-1-azidobenzene.

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorine and iodine substituents provide useful probes for NMR and X-ray crystallography studies.

    Medicine: Potential applications include the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy. The iodine atom can be replaced with radioactive isotopes for these purposes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-iodobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its aromatic ring and substituents. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

2-Cyclopropoxy-4-fluoro-1-iodobenzene can be compared with other similar compounds, such as:

    2-Chloro-4-fluoro-1-iodobenzene: This compound has a chlorine atom instead of a cyclopropoxy group.

    4-Fluoroiodobenzene: This compound lacks the cyclopropoxy group and has only fluorine and iodine substituents.

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts specific steric and electronic effects that influence its reactivity and interactions.

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoro-1-iodobenzene

InChI

InChI=1S/C9H8FIO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

NZRUSSZOWQMXOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)I

Origin of Product

United States

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